molecular formula C21H36O2 B7803781 cis-5,8,11-Eicosatrienoic acid methyl ester CAS No. 2463-03-8

cis-5,8,11-Eicosatrienoic acid methyl ester

Cat. No.: B7803781
CAS No.: 2463-03-8
M. Wt: 320.5 g/mol
InChI Key: AESHPAQQBZWZMS-NWFXIAEYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5,8,11-Eicosatrienoic acid methyl ester typically involves the esterification of cis-5,8,11-Eicosatrienoic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is usually performed under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: cis-5,8,11-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-5,8,11-Eicosatrienoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-5,8,11-Eicosatrienoic acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also be metabolized to form bioactive lipid mediators that play roles in inflammation and other cellular processes. The molecular targets and pathways involved include cyclooxygenase and lipoxygenase pathways, which convert the compound into various eicosanoids .

Comparison with Similar Compounds

  • cis-8,11,14-Eicosatrienoic acid
  • cis-11,14,17-Eicosatrienoic acid
  • cis-5,8,11,14,17-Eicosapentaenoic acid
  • Arachidonic acid

Comparison: cis-5,8,11-Eicosatrienoic acid methyl ester is unique due to its specific arrangement of double bonds and its role as a marker of essential fatty acid deficiency. Unlike arachidonic acid, which is derived from linoleic acid, cis-5,8,11-Eicosatrienoic acid is derived from oleic acid and is produced under conditions of essential fatty acid deficiency . This makes it a valuable compound for studying the effects of fatty acid deficiency and its related physiological and pathological conditions.

Properties

IUPAC Name

methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHPAQQBZWZMS-NWFXIAEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14602-39-2
Record name Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5,8,11-EICOSATRIENOATE, (5Z,8Z,11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3T4RA34E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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